(2E)-2-(4-bromobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile
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Overview
Description
(2E)-2-(4-bromobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile is a complex organic compound that features multiple functional groups, including a bromophenyl group, a sulfonyl group, a nitrophenyl group, and a pyridylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-bromobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the Bromophenyl Sulfonyl Intermediate: This step might involve the sulfonylation of 4-bromophenyl with a suitable sulfonyl chloride under basic conditions.
Nitration of the Pyridylthio Phenyl Intermediate: The nitration of a pyridylthio phenyl compound can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Coupling Reaction: The final step could involve a coupling reaction between the bromophenyl sulfonyl intermediate and the nitrated pyridylthio phenyl intermediate under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for the reactions.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-2-(4-bromobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be investigated for their potential therapeutic effects. For example, compounds with similar structures have been studied for their anti-inflammatory or analgesic properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-2-(4-bromobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile would depend on its specific application. For example, if it is used as an antimicrobial agent, its mechanism might involve the disruption of bacterial cell walls or inhibition of key enzymes.
Molecular Targets and Pathways
The molecular targets and pathways involved would vary based on the compound’s application. In medicinal chemistry, these could include specific enzymes, receptors, or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorophenyl)sulfonyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile
- 2-((4-Methylphenyl)sulfonyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile
Uniqueness
The uniqueness of (2E)-2-(4-bromobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(E)-2-(4-bromophenyl)sulfonyl-3-(5-nitro-2-pyridin-2-ylsulfanylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN3O4S2/c21-15-4-7-17(8-5-15)30(27,28)18(13-22)12-14-11-16(24(25)26)6-9-19(14)29-20-3-1-2-10-23-20/h1-12H/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKOOWUJYOIKIM-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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